molecular formula C9H11NO4 B1601833 (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid CAS No. 194160-48-0

(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid

Cat. No. B1601833
M. Wt: 197.19 g/mol
InChI Key: AIPXVSTVIOUDIU-QMMMGPOBSA-N
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Description

“(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid” is a compound that is not widely documented in the literature. However, it appears to be structurally similar to 3-(3,5-Dihydroxyphenyl)propanoic acid, which is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins1.



Synthesis Analysis

The synthesis of this compound is not well-documented in the literature. However, it is likely that it could be synthesized from related compounds through appropriate chemical reactions2.



Molecular Structure Analysis

The molecular structure of this compound is not directly available in the literature. However, based on its name, it can be inferred that it contains an amino group (NH2), a carboxylic acid group (COOH), and a phenyl group (a six-membered carbon ring) with two hydroxyl groups (OH) attached3.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not well-documented in the literature. However, as a compound containing both amino and carboxylic acid functional groups, it could potentially participate in a variety of chemical reactions, including those typical of amino acids4.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the literature. However, based on its structure, it is likely to be a solid at room temperature, and its solubility would depend on the pH of the solution due to the presence of both acidic (COOH) and basic (NH2) functional groups5.


Safety And Hazards

The safety and hazards associated with this compound are not well-documented in the literature. However, compounds with similar structures can be harmful if swallowed and may cause an allergic skin reaction6.


properties

IUPAC Name

(2S)-2-amino-3-(3,5-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-8(9(13)14)3-5-1-6(11)4-7(12)2-5/h1-2,4,8,11-12H,3,10H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPXVSTVIOUDIU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568038
Record name 3,5-Dihydroxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid

CAS RN

194160-48-0
Record name 3,5-Dihydroxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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